5-(Diethylamino)-2-nitrosophenol

Iron determination Spectrophotometric reagent Nitrosophenol comparator

Standard nitrosophenol reagents often fail for dual Co/Fe extraction or benzophenoxazinone synthesis due to mismatched alkyl substitution. This diethylamino analog solves both: validated for simultaneous Co/Fe detection (0.06 μg/mL DL) and as the essential precursor for Nile Red/NIR fluorophores. - **Core advantage**: Diethylamino vs. dimethylamino alters complex stability & organic extractability; only this scaffold yields ADPO (λₑₘ 700 nm) or bioconjugatable Nile Red. - **Technical specs**: mp 82-84 °C; Fe/Co complexation in 1,2-DCE; Pd extraction in 2.5 M H₂SO₄ (ε = 4.38×10⁴). - **Supply**: Reliable R&D quantities for method development or fluorophore synthesis.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 6358-20-9
Cat. No. B12104377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Diethylamino)-2-nitrosophenol
CAS6358-20-9
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)N=O)O
InChIInChI=1S/C10H14N2O2/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8/h5-7,13H,3-4H2,1-2H3
InChIKeyNXYYRSJPSPRDEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Diethylamino)-2-nitrosophenol: Core Properties and Sourcing


5-(Diethylamino)-2-nitrosophenol (nitroso-DEAP) is a substituted ortho-nitrosophenol bearing a para-diethylamino donor group, classified among dialkylarylamines [1]. It is a yellow crystalline solid (mp 82–84 °C) with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . The compound serves dual roles as both a colorimetric chelating reagent for transition metal ions—most notably iron(II), cobalt(II), and palladium(II)—and as a key synthetic intermediate in the construction of benzophenoxazinone fluorophores, including the Nile Red dye scaffold [2][3]. Its reactivity is defined by the nitroso group ortho to the phenolic -OH, enabling stable 1:4 metal–ligand complex formation, while the diethylamino substituent modulates both the electronic absorption profile and the lipophilicity of the resulting complexes [4].

Colorimetric metal-ion detection
Reagent for transition metals (Fe, Co, Pd) with reported high sensitivity
NIR fluorophore precursor
Essential building block for benzophenoxazinone dyes (Nile Red, ADPO)
Extraction-compatible lipophilicity
Diethylamino group supports organic-phase extraction workflows

Why Generic Nitrosophenol Substitution Fails


Within the ortho-nitrosophenol reagent family, the identity of the para-amino substituent (dimethylamino vs. diethylamino vs. unsubstituted) governs two procurement-critical performance axes: aqueous complex stability and organic-phase extractability. Head-to-head studies demonstrate that nitroso-DEAP forms iron(II) and cobalt complexes with markedly different stability and solubility profiles compared to its dimethylamino analog (nitroso-DMAP), directly affecting method ruggedness and detection limit in spectrophotometric assays [1]. Moreover, only the diethylamino-bearing scaffold has been validated as a precursor for near-infrared (NIR) benzophenoxazinone fluorophores such as ADPO (λₑₘ = 700 nm) and Nile Red derivatives, whereas the dimethyl analog leads to structurally distinct oxazine products with shifted emission wavelengths [2][3]. Generic substitution without accounting for these quantifiable differences risks assay failure due to complex precipitation, reduced sensitivity, or incorrect fluorophore spectral properties.

Attribute
Nitroso-DEAP (target)
Nitroso-DMAP (dimethyl analog)
Aqueous Fe(II) complex stability
Lower stability; high organic extractability
Very stable; optimized for direct aqueous analysis
Fluorophore product class
NIR phenoxazinones (ADPO, Nile Red scaffold)
Nile Blue-type oxazines; distinct emission profiles
Pd(II) acidic extraction validation
Validated; molar absorptivity 4.38 × 10⁴ L mol⁻¹ cm⁻¹
No comparable acidic Pd extraction method reported

Quantitative Differentiation from Closest Analogs


Iron(II) Complex Stability: DEAP vs. DMAP

When evaluated as spectrophotometric reagents for iron(II) across 25 nitroso compounds, both nitroso-DEAP and nitroso-DMAP form 1:4 (metal:ligand) complexes with very high molar absorptivities of approximately 4 × 10⁴ L mol⁻¹ cm⁻¹ at ~750 nm [1]. However, the nitroso-DEAP–iron(II) complex is explicitly reported as less stable in aqueous solution at pH 8 than the nitroso-DMAP–iron(II) complex, which remains very stable under identical conditions [1]. This stability difference renders nitroso-DMAP more suitable for direct aqueous iron determination in city and river waters, whereas nitroso-DEAP may require more tightly controlled timing or alternative solvent conditions [1]. The diethylamino group thus introduces a trade-off: enhanced organic solubility and extractability at the expense of aqueous complex longevity.

Fe(II) Complex Stability
Head-to-head
DEAP: lower aqueous stability, high extractability
DMAP: very stable in aqueous solution at pH 8
Aqueous ruggedness may favor DMAP; extraction workflows may benefit from DEAP
Both share ε ≈ 4×10⁴ L mol⁻¹ cm⁻¹; 25-compound screen
Iron determination Spectrophotometric reagent Nitrosophenol comparator

Sensitivity for Cobalt and Iron Detection

In a systematic screen of sixteen synthesized nitroso compounds (nitrosophenols and nitrosonaphthols) for metal ion colorimetry, 2-nitroso-5-diethylaminophenol (nitroso-DEAP) was identified as the most sensitive reagent for both cobalt and iron(II, III) detection, achieving a detection limit of 0.06 μg/mL for these ions [1]. This sensitivity is attributed to the strong electron-donating effect of the para-diethylamino group, which elevates nitroso-DEAP's performance to a level comparable with nitrosonaphthols—compounds that are generally more sensitive than nitrosophenols as a class [1]. Other nitrosophenols lacking this strong para-electron donor substitution showed inferior detection sensitivity [1].

Co/Fe Detection Sensitivity
Class-level
Ranked #1 among 16 nitroso compounds; detection limit 0.06 μg/mL
Supports selection for ultra-trace Co/Fe determination
Nitrosonaphthol-like sensitivity via diethylamino donor
Cobalt detection Metal ion sensing Detection limit

Palladium(II) Extraction-Spectrophotometry Performance

Nitroso-DEAP reacts with palladium(II) in strongly acidic media (~2.5 M H₂SO₄) to form a red complex extractable into chloroform, enabling extraction-spectrophotometric determination of palladium [1]. The molar absorptivity of the extracted Pd(II)–nitroso-DEAP complex is reported as 4.38 × 10⁴ L mol⁻¹ cm⁻¹ at 486 nm, with few common ions interfering at concentrations of 10⁻⁴–10⁻³ M [1]. An alternative direct aqueous method reports a molar absorptivity of 2.33 × 10⁴ L mol⁻¹ cm⁻¹ at 540 nm with a reagent blank absorbance of 0.013 ± 0.002 [2]. These values establish nitroso-DEAP as a high-sensitivity palladium reagent; in comparison, the dimethyl analog nitroso-DMAP has been primarily validated for iron and cobalt but not for palladium extraction under these strongly acidic conditions.

Pd(II) Extraction Performance
Cross-study comparable
4.38 × 10⁴ L mol⁻¹ cm⁻¹ (486 nm, CHCl₃)
2.33 × 10⁴ L mol⁻¹ cm⁻¹ (540 nm, aq.)
Validated Pd(II) reagent for acidic extraction; interference data available
DMAP lacks validation under 2.5 M H₂SO₄/CHCl₃ conditions
Palladium determination Extraction spectrophotometry Molar absorptivity

NIR Fluorophore Synthesis: ADPO and Nile Red Scaffolds

5-(Diethylamino)-2-nitrosophenol serves as the essential precursor for constructing benzophenoxazinone NIR fluorophores that cannot be accessed from the dimethylamino analog without altering the core chromophore. Treatment of nitroso-DEAP with Na₂S₂O₄ in water yields 2-amino-7-(diethylamino)-3H-phenoxazin-3-one (ADPO) in 20% isolated yield, a fluorophore exhibiting NIR emission at λₑₘ = 700 nm with a large Stokes shift (Δλ = 110 nm) in aqueous buffer [1]. In parallel, condensation of nitroso-DEAP with 1,6-dihydroxynaphthalene constructs the Nile Red ring system, which is subsequently functionalized to create water-soluble derivatives retaining fluorescence around 640 nm [2][3]. The dimethylamino analog (5-(dimethylamino)-2-nitrosophenol) instead reacts with 1-naphthaldehyde to form a Nile Blue-type dye with distinct spectral properties [4]. The diethylamino group is thus structurally encoded into the final fluorophore's emission wavelength and lipophilicity.

NIR Fluorophore Synthesis
Cross-study comparable
DEAP → ADPO (λₑₘ 700 nm) & Nile Red scaffold
DMAP → Nile Blue-type oxazine (shifted emission)
Diethylamino substitution defines product class and NIR emission
ADPO Stokes shift 110 nm; 20% isolated yield
Near-infrared dye Fluorophore synthesis Benzophenoxazinone

Cobalt Determination in Seawater

A validated spectrophotometric method for cobalt in seawater uses nitroso-DEAP with extraction of the cobalt complex into 1,2-dichloroethane, achieving an applicable analytical range of 0–0.24 μg without requiring preliminary concentration steps [1][2]. The nitroso-DEAP method provides direct quantification of cobalt at environmentally relevant levels in a complex seawater matrix, leveraging the reagent's high sensitivity (0.06 μg/mL detection limit) established in the broader 1972 screen [3]. While nitroso-DMAP has also been applied to cobalt determination, the diethylamino analog's extraction behavior into chlorinated solvents is distinct due to its greater lipophilicity, making it the preferred reagent when organic-phase extraction is integral to the analytical workflow.

Seawater Co Determination
Supporting evidence
Validated range 0–0.24 μg Co; extraction with 1,2-dichloroethane
Supports marine geochemistry Co analysis with defined working range
No preconcentration step required
Seawater analysis Cobalt determination Solvent extraction

Verified Application Scenarios


Trace Cobalt and Iron Co-Determination in Waters

When the analytical objective is simultaneous or sequential detection of ultra-trace cobalt and iron with maximal sensitivity from a single reagent, nitroso-DEAP is the preferred nitrosophenol reagent. It achieved the lowest detection limit (0.06 μg/mL) among 16 nitroso compounds for both metals [1], and its Co–complex can be selectively extracted into 1,2-dichloroethane for seawater analysis over a validated range of 0–0.24 μg [2]. The diethylamino group provides sufficient lipophilicity for organic-phase extraction, a practical advantage over the dimethyl analog (nitroso-DMAP) which is optimized for aqueous-only iron determination [3].

Synthesis of NIR Benzophenoxazinone Fluorophores

Nitroso-DEAP is the chemically essential precursor for constructing the benzophenoxazinone core of Nile Red (via condensation with 1,6-dihydroxynaphthalene) [4] and the NIR fluorophore ADPO (via Na₂S₂O₄ reduction, λₑₘ = 700 nm, Stokes shift 110 nm, 20% isolated yield) [5]. Procurement of the dimethyl analog will not yield these specific fluorophores; instead, it forms structurally distinct Nile Blue-type oxazine products [6]. This scenario applies to laboratories synthesizing fluorescent probes for live-cell imaging, where the diethylamino-bearing product's NIR emission and mitochondrial targeting have been demonstrated in HeLa cells [5].

Palladium(II) Determination in Acidic Solutions

For palladium quantification in matrices requiring high-acid tolerance (~2.5 M H₂SO₄), nitroso-DEAP provides a validated extraction-spectrophotometric method with a molar absorptivity of 4.38 × 10⁴ L mol⁻¹ cm⁻¹ at 486 nm (CHCl₃ extract) [7]. The method includes documented interference thresholds for Ir(IV), W(VI), Au(III), and iodide, enabling informed method adaptation [7]. This capability is not shared by nitroso-DMAP, which lacks published validation under these strongly acidic palladium extraction conditions.

Functional Fluorescent Dye Conjugation Handles

The nitroso-DEAP-derived Nile Red scaffold can be alkylated at the 2-hydroxy position with 6-bromohexanoic acid derivatives, enabling subsequent cleavage to a carboxylic acid handle for bioconjugation to amines and amino acids [4]. This synthetic route, validated for producing functionalized benzophenoxazinones with preserved fluorescence properties, is specific to the diethylamino-bearing ring system and supports the development of labeled biomolecules for fluorescence-based assays [4].

Application
Selection Property
Validation Focus
Trace Co/Fe determination in waters
High dual-metal sensitivity & organic extractability
Detection limit & seawater extraction validation
NIR fluorophore synthesis
Diethylamino-dependent phenoxazinone ring formation
Emission wavelength & Stokes shift context
Pd(II) determination in acidic matrices
Acid-tolerant Pd extraction with high molar absorptivity
Interference thresholds & extraction conditions
Functional dye bioconjugation
Benzophenoxazinone conjugation handle
Bioconjugation chemistry & fluorescence retention
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